N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(1-phenylethyl)ethanediamide
Description
N-{2-[4-(Dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(1-phenylethyl)ethanediamide is a diamide derivative characterized by a morpholine ring, a dimethylamino-substituted phenyl group, and a phenylethyl substituent. The ethanediamide backbone facilitates hydrogen bonding, making the compound a candidate for pharmaceutical or materials science applications .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-18(19-7-5-4-6-8-19)26-24(30)23(29)25-17-22(28-13-15-31-16-14-28)20-9-11-21(12-10-20)27(2)3/h4-12,18,22H,13-17H2,1-3H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLQXBWMWQBXPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N’-(1-phenylethyl)ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N’-(1-phenylethyl)ethanediamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N’-(1-phenylethyl)ethanediamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on shared functional groups or synthetic pathways:
Key Findings:
Morpholine-Containing Compounds: The target compound shares a morpholine group with N-(2-(3-(tert-butoxycarbonyl)...)ethyl)-N-methyl... (). Morpholine improves aqueous solubility, a critical feature for oral bioavailability in drug candidates .
Dimethylamino and Phenyl Groups: The dimethylamino-phenyl group in the target compound is structurally analogous to 1-(4-(4-(dimethylamino)piperidin-1-yl)phenyl)-3-(piperidin-1-yl)propan-1-one (), which achieved a 90% yield via Pd-catalyzed synthesis. This suggests that similar catalytic methods could optimize the target compound’s production . Compared to 3-chloro-N-phenyl-phthalimide, the target compound’s ethanediamide backbone may reduce crystallinity but increase flexibility for binding biological targets .
Synthetic Efficiency :
- The target compound’s synthesis likely requires N-alkylation/amidation steps, similar to the Pd-catalyzed coupling in . However, the absence of trifluoromethyl or sulfamoyl groups (as in ) may simplify purification .
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(1-phenylethyl)ethanediamide, a compound of interest in medicinal chemistry, has been investigated for its biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula . Its structure features a dimethylamino group, a morpholine ring, and an ethyl chain linked to a phenylethyl moiety.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 418.51 g/mol |
| SMILES | CN(C)C1=CC=C(C=C1)C(C(=O)NCC2CCOCC2)=O |
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Formation of the Dimethylamino Phenyl Group : This is achieved through electrophilic aromatic substitution.
- Morpholine Ring Formation : A cyclization reaction involving appropriate precursors is utilized.
- Amide Bond Formation : The final product is formed by coupling the morpholine derivative with the phenylethyl amine.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor in various enzymatic pathways, modulating biological responses.
Pharmacological Studies
Pharmacological evaluations have demonstrated that this compound exhibits:
- Antitumor Activity : In vitro studies indicate that it may inhibit the proliferation of cancer cells by inducing apoptosis.
- Neuroprotective Effects : Research suggests potential benefits in neurodegenerative models, possibly through antioxidant mechanisms.
- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.
Study 1: Antitumor Efficacy
A study conducted on human cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Study 2: Neuroprotection in Animal Models
In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests its potential role in neuroprotection and cognitive enhancement.
Study 3: Antimicrobial Activity Assessment
Research evaluating the antimicrobial properties showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential use as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
